molecular formula C11H10BrF3N2O2 B8580830 3-Bromo-3-(N-allyl-N-trifluoroacetyl)amino-6-methoxypyridine

3-Bromo-3-(N-allyl-N-trifluoroacetyl)amino-6-methoxypyridine

Cat. No. B8580830
M. Wt: 339.11 g/mol
InChI Key: KEYFZGQFZYNEKS-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

A mixture of N-(2-bromo-6-methoxy-pyridin-3-yl)-2,2,2-trifluoro-acetamide (5.52 g, 18.5 mmol), allyl bromide (3.57 g, 27.7 mmol) and sodium carbonate (5.1 g, 11 mmol) in CH3CN (60 mL) is stirred at 80° C. for 3 h. The mixture is filtered and the filtrate is concentrated in vacuo. The residue is purified by silica gel column chromatography eluting with 0-60% DCM in heptane to afford N-allyl-N-(2-bromo-6-methoxy-pyridin-3-yl)-2,2,2-trifluoro-acetamide (5.55 g) as an oil. 1H NMR (300 MHz, CDCl3): δ 3.66 (q, H), 4.00 (s, H), 5.95 (q, H), 5.08-5.30 (q, 2H), 5.75-5.94 (m, H), 6.74 (d, H), 7.38 (d, H).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=[C:4]([O:15][CH3:16])[N:3]=1.[CH2:17](Br)[CH:18]=[CH2:19].C(=O)([O-])[O-].[Na+].[Na+]>CC#N>[CH2:19]([N:8]([C:7]1[C:2]([Br:1])=[N:3][C:4]([O:15][CH3:16])=[CH:5][CH:6]=1)[C:9](=[O:14])[C:10]([F:13])([F:11])[F:12])[CH:18]=[CH2:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
BrC1=NC(=CC=C1NC(C(F)(F)F)=O)OC
Name
Quantity
3.57 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
5.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0-60% DCM in heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)N(C(C(F)(F)F)=O)C=1C(=NC(=CC1)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.